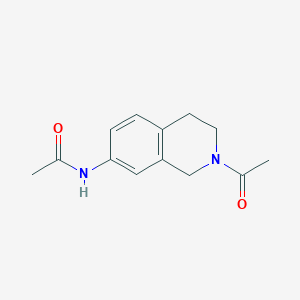

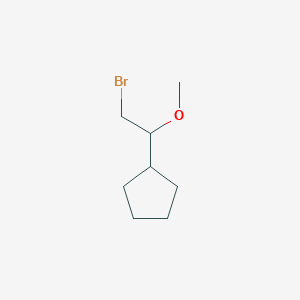

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, also known as THIQ, is a chemical compound that has been studied extensively for its potential therapeutic applications. THIQ is a derivative of tetrahydroisoquinoline, which is a class of alkaloids found in a variety of plants. THIQ has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Applications De Recherche Scientifique

Microbial Transformation and Biological Activities

A study by El-Aasr et al. (2021) explored the microbial transformation of various isoquinoline alkaloids, including the synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide. The investigation included the evaluation of anti-inflammatory, antimicrobial, cytotoxicity, and anticancer activities of these compounds, highlighting their potential as leads in these therapeutic areas (El-Aasr et al., 2021).

Antidotal Properties for Herbicides

In the agricultural sector, haloacyl 1-substituted-1,2,3,4-tetrahydroisoquinoline compounds, related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, have been identified as effective antidotes for thiocarbamate, triazine-type, and acetamide herbicides. These compounds are particularly useful in protecting crops like corn from grassy and broadleaf weeds (Cacm Staff, 2009).

Experimental and Computational Chemistry

Peisino and Pierini (2013) conducted an experimental and computational study involving derivatives of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide. This research aimed to understand the reaction mechanisms of these compounds and their potential applications in developing novel synthetic pathways and pharmaceuticals (Peisino & Pierini, 2013).

Positron Emission Tomography (PET) Ligands

Gao et al. (2006) focused on synthesizing carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives were developed as potential PET AMPA receptor ligands, indicating their use in imaging brain diseases, highlighting the relevance of related compounds in neurology and imaging (Gao et al., 2006).

Synthesis and Muscarinic Agonist Activity

Research by Pukhalskaya et al. (2010) on substituted N-(silatran-1-ylmethyl)acetamides, closely related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, revealed their partial muscarinic agonist activities. These compounds mimic the effect of acetylcholine by binding to cholinoreceptors, indicating potential applications in treating neurological disorders (Pukhalskaya et al., 2010).

Propriétés

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-13-4-3-11-5-6-15(10(2)17)8-12(11)7-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRIPGLWCBDYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2663658.png)

![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663662.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2663665.png)

![dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride](/img/structure/B2663666.png)

![3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one](/img/structure/B2663669.png)

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B2663675.png)

![3-Methoxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2663676.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2663678.png)